Mao-B-IN-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mao-B-IN-14 is a compound that acts as an inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-B is of significant interest in the treatment of neurodegenerative diseases like Parkinson’s disease, as it helps to maintain higher levels of these neurotransmitters in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mao-B-IN-14 typically involves a multi-step process that includes the formation of key intermediates followed by their subsequent reactions to form the final product. The synthetic route often starts with the preparation of a quinolin-2-one scaffold, which is crucial for the selectivity towards MAO-B . The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve high-throughput screening techniques and automated synthesis processes to optimize yield and purity. The use of advanced molecular docking and computational methods can also aid in the efficient design and production of this compound .
Chemical Reactions Analysis
Types of Reactions
Mao-B-IN-14 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinolin-2-one derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
Mao-B-IN-14 has a wide range of scientific research applications, including:
Mechanism of Action
Mao-B-IN-14 exerts its effects by inhibiting the activity of monoamine oxidase B. This enzyme is responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO-B, this compound increases the synaptic availability of these neurotransmitters, which is beneficial in the treatment of neurodegenerative diseases . The molecular targets involved include the active site of the MAO-B enzyme, where this compound binds and prevents the enzyme from catalyzing the oxidation of neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
Selegiline: A selective MAO-B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: Another selective MAO-B inhibitor with neuroprotective properties.
Moclobemide: A reversible inhibitor of monoamine oxidase A (MAO-A), used primarily as an antidepressant.
Uniqueness of Mao-B-IN-14
This compound is unique due to its high selectivity towards monoamine oxidase B and its potential for fewer side effects compared to other MAO-B inhibitors. Its quinolin-2-one scaffold plays a key role in its selectivity and potency .
Biological Activity
Mao-B-IN-14 is a small-molecule inhibitor specifically targeting monoamine oxidase B (MAO-B), an enzyme involved in the oxidative deamination of neurotransmitters. This compound has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases and cancer treatment. This article explores the biological activity of this compound, presenting data from various studies, case analyses, and a comprehensive review of its mechanisms of action.
Overview of MAO-B
Monoamine oxidase B (MAO-B) is a mitochondrial enzyme that primarily metabolizes non-hydroxylated amines such as dopamine and phenylethylamine. Overactivity of MAO-B has been implicated in several neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease, due to the production of neurotoxic byproducts like hydrogen peroxide and ammonia . Inhibition of MAO-B can therefore provide neuroprotective effects and enhance levels of neurotransmitters.
This compound inhibits MAO-B by binding to its active site, preventing the enzyme from metabolizing its substrates. This inhibition leads to increased concentrations of neurotransmitters, which can alleviate symptoms associated with neurodegenerative diseases. The compound's binding interactions have been characterized through molecular docking studies, revealing critical interactions with residues such as Tyr326 and Cys172 in the MAO-B active site .
Inhibition Potency
The potency of this compound can be compared with other known MAO-B inhibitors. The half-maximal inhibitory concentration (IC50) values indicate the effectiveness of these compounds:
Compound | IC50 (µM) | Selectivity (MAO-A/MAO-B) |
---|---|---|
This compound | 2.68 | High |
Compound 19 | 5 | 920:1 |
Compound 20 | 14.6 | 630:1 |
This compound exhibits a promising IC50 value, indicating strong inhibitory activity against MAO-B while maintaining selectivity over MAO-A .
Cellular Studies
In vitro studies have demonstrated that treatment with this compound leads to significant changes in cellular behavior:
- Cell Proliferation : A marked reduction in glioma cell proliferation was observed after treatment with this compound.
- Apoptosis Induction : The compound increased apoptotic markers in treated cells, suggesting it may promote programmed cell death in malignant cells.
- Oxidative Stress : Enhanced oxidative stress conditions were noted, which can contribute to the cytotoxic effects on cancer cells .
Neuroprotection in Animal Models
In a study involving rodent models of Parkinson's disease, administration of this compound resulted in:
- Improved Motor Function : Treated animals displayed enhanced locomotor activity compared to control groups.
- Reduced Neurodegeneration : Histological analysis showed decreased neuronal loss in the substantia nigra region, a hallmark of Parkinson's pathology.
These findings support the potential application of this compound as a therapeutic agent for neurodegenerative conditions .
Properties
Molecular Formula |
C17H14O3S |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-4-yl)-1-(4-methylsulfanylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H14O3S/c1-21-14-8-5-12(6-9-14)15(18)10-7-13-3-2-4-16-17(13)20-11-19-16/h2-10H,11H2,1H3/b10-7+ |
InChI Key |
GKDHWOUMCGRQHR-JXMROGBWSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)C(=O)/C=C/C2=C3C(=CC=C2)OCO3 |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C=CC2=C3C(=CC=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.